2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
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Description
The compound “2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one” is a type of fused pyrimidine . Fused pyrimidines are privileged kinase scaffolds and have been extensively explored by medicinal chemists . They are often used in the discovery of small-molecule kinase inhibitors .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . This synthesis process is versatile and efficient .Molecular Structure Analysis
The 2-amino-pyrido[3,4-d]pyrimidine core of this compound addresses key pharmacophoric elements of the kinase ATP pocket . This makes it a preferred chemotype in the context of kinase inhibitor programs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates are then efficiently derivatised to give the final compound .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential as a kinase inhibitor . Given the crowded patent landscape for fused pyrimidines, there is a need for the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
properties
IUPAC Name |
2-[(4-benzylphenoxy)methyl]-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21-18-10-11-22-13-19(18)23-20(24-21)14-26-17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCLYQSIGXLLDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=NC4=C(C=CN=C4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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